molecular formula C9H9IN2 B6248584 2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine CAS No. 2408965-65-9

2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine

Cat. No.: B6248584
CAS No.: 2408965-65-9
M. Wt: 272.09 g/mol
InChI Key: ACWYAFGSAXJNFO-UHFFFAOYSA-N
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Description

2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine is a chemical compound characterized by its unique bicyclic structure and the presence of an iodine atom. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine typically involves multiple steps, starting with the formation of the bicyclic core structure followed by the introduction of the iodine atom and the pyrimidine ring. One common synthetic route is the iodination of the corresponding bicyclic compound, followed by a cyclization reaction to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the iodine and the stability of the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine can undergo various types of chemical reactions, including:

  • Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: : The compound can be reduced to remove the iodine atom or modify its oxidation state.

  • Substitution: : The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine monochloride (ICl).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include iodinated derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.

  • Industry: : The compound can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine is unique due to its bicyclic structure and the presence of an iodine atom. Similar compounds include:

  • 2-(3-iodobicyclo[1.1.1]pentan-1-yl)pyridine: : Similar structure but with a pyridine ring instead of pyrimidine.

  • 2-(3-iodobicyclo[1.1.1]pentan-1-yl)pyrazine: : Another pyrazine derivative with similar iodine substitution.

Properties

CAS No.

2408965-65-9

Molecular Formula

C9H9IN2

Molecular Weight

272.09 g/mol

IUPAC Name

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrimidine

InChI

InChI=1S/C9H9IN2/c10-9-4-8(5-9,6-9)7-11-2-1-3-12-7/h1-3H,4-6H2

InChI Key

ACWYAFGSAXJNFO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)C3=NC=CC=N3

Purity

95

Origin of Product

United States

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